Dabco

Descripción

Significance and Research Interest of DABCO

The significance of this compound in academic research is multifaceted, stemming from its utility as a catalyst, its role in the formation of metal-organic frameworks (MOFs), and its function as a building block for ionic liquids (ILs). bohrium.comresearchgate.net As an organocatalyst, this compound is valued for being a low-cost, environmentally friendly, and highly reactive option that often leads to high yields and selectivity in a variety of organic transformations. bohrium.comeurjchem.com Its applications are extensive, including promoting cycloaddition, coupling, and condensation reactions. researchgate.netdbuniversity.ac.in

There is considerable research interest in this compound-based ionic liquids, which are explored as green solvents and catalysts. jchemlett.com These ILs exhibit desirable properties such as low volatility, high thermal stability, and recyclability, offering environmentally benign alternatives to conventional volatile and toxic solvents. jchemlett.com The ability of this compound to be functionalized allows for the creation of task-specific ionic liquids with enhanced synthetic utility. researchgate.netjchemlett.com

Furthermore, this compound's capacity to act as a ligand has led to its widespread use in the preparation of metal complexes and coordination polymers. scielo.org.zamdpi.com Its ditopic nature allows it to bridge metal centers, facilitating the construction of complex supramolecular structures. mdpi.comacs.org The study of this compound in these contexts contributes to advancements in materials science, particularly in the development of porous materials with potential applications in gas sorption and separation. researchgate.net

Recent research has also explored the photocatalytic applications of this compound, where it can act as a hydrogen atom transfer (HAT) abstractor for C-H bond activation, expanding its utility in photoredox catalysis. beilstein-journals.org

Unique Structural Attributes and their Academic Implications

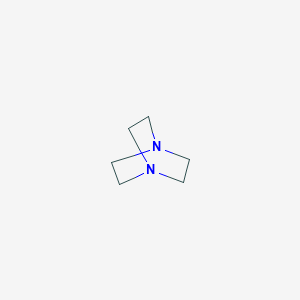

The distinct structural features of this compound are central to its chemical behavior and broad applicability in academic research. Its rigid, cage-like structure and bicyclic amine framework confer specific properties that have significant academic implications. scielo.org.zamdpi.com

This compound possesses a highly symmetric, rigid, and compact cage-like structure. bohrium.comscielo.org.zamdpi.com This conformation is unusual because the three diazacyclohexane rings adopt a boat conformation rather than the more common chair conformation, and the methylene (B1212753) hydrogens are eclipsed. wikipedia.org This rigidity minimizes the steric hindrance around the nitrogen atoms, which is a common issue in flexible tertiary aliphatic amines. scielo.org.zaajol.info

The academic implication of this caged structure is profound. It makes the lone pair of electrons on each nitrogen atom highly accessible, contributing to this compound's character as a potent, unhindered nucleophile and Lewis base. wikipedia.orgbohrium.com This high nucleophilicity is exploited in numerous organic reactions. bohrium.com The rigidity and symmetry of the this compound framework also make it an excellent model system for studying non-adiabatic dynamics and the influence of structure on photophysical properties in tertiary amines. rsc.org Furthermore, its well-defined structure is advantageous in the design of coordination-driven metal-organic cages and frameworks, where it can act as a structural template or a guest molecule. mdpi.com

The bicyclic framework of this compound consists of two tertiary amine groups held in a fixed orientation. wikipedia.orgscielo.org.za This arrangement, where the nitrogen atoms are located at the bridgeheads, is key to its chemical reactivity. gvchem.com The structure prevents the inversion of the nitrogen atoms, which precisely localizes the lone pair electrons, enhancing its nucleophilic character. researchgate.net

Academically, this bicyclic amine framework is of great interest. It allows this compound to function as a bidentate ligand, coordinating to two metal centers simultaneously, which is a valuable attribute in the construction of coordination polymers and metal-organic frameworks. mdpi.com The presence of two basic nitrogen sites also allows for the formation of diprotonated this compound cations, which can act as counterions in crystal engineering. acs.orgrsc.org The susceptibility of this framework to quaternization makes this compound a suitable precursor for the synthesis of a variety of ionic liquids with tailored properties. researchgate.net Additionally, the C-N bonds within the this compound framework can be cleaved under certain reaction conditions, providing a synthetic route to piperazine (B1678402) derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNIMPAHZVJRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51390-22-8 (diacetate) | |

| Record name | Triethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022016 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO] | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

174 °C | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

62 °C | |

| Record name | Triethylene diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.74 [mmHg] | |

| Record name | Triethylene diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless hygroscopic crystals | |

CAS No. |

280-57-9 | |

| Record name | Dabco | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8M57R0JS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Dabco As a Core Component in Catalysis

Organocatalysis by DABCO

This compound's efficacy as an organocatalyst stems from its ability to act as both a potent nucleophile and a moderate base. rsc.orgbenthamdirect.com This dual reactivity allows it to catalyze a diverse range of chemical reactions, from the formation of carbon-carbon bonds to the synthesis of complex heterocyclic systems. rsc.orgbohrium.comingentaconnect.com Its non-toxic nature, affordability, and high reactivity contribute to its widespread use in environmentally benign synthetic methodologies. rsc.orgbenthamdirect.comresearchgate.net

Nucleophilic Catalysis Mechanisms

As a strong nucleophile, this compound can initiate catalytic cycles by attacking electrophilic species, leading to the formation of reactive intermediates. wikipedia.orgpearson.com This mode of activation is central to many this compound-catalyzed reactions and often involves the generation of either enamine or zwitterionic intermediates.

In certain reactions, this compound can react with carbonyl compounds, such as α,β-unsaturated aldehydes, to form enamine intermediates. eurjchem.comrsc.org This process involves the nucleophilic addition of this compound to the carbonyl carbon, followed by a proton transfer, to generate the enamine. mdpi.comnih.gov The resulting enamine is a more reactive nucleophile than the starting carbonyl compound and can participate in a variety of subsequent transformations. nih.gov For instance, in a reaction co-catalyzed by proline and this compound, the formation of a dienamine intermediate from an α,β-unsaturated aldehyde is a key step. rsc.org

A more common mechanistic pathway in this compound-catalyzed reactions is the formation of zwitterionic intermediates. nih.gov This occurs when this compound adds to an activated alkene or other electrophilic species, creating a molecule with both a positive and a negative formal charge. nih.govnrochemistry.com For example, in the Cloke-Wilson rearrangement of cyclopropyl (B3062369) ketones, this compound acts as a nucleophile, attacking the cyclopropane (B1198618) ring to generate a 1,3-zwitterionic intermediate which then undergoes further reaction. nih.govacs.org Similarly, in the annulation of allenoates, the nucleophilic attack of this compound on the allenoate forms a zwitterionic intermediate that drives the subsequent cyclization. rsc.org

Basic Catalysis Mechanisms

While this compound is a powerful nucleophile, it also functions as a base catalyst in numerous organic reactions. rsc.orgbohrium.combenthamdirect.com Although not considered a strong base, its catalytic activity often surpasses that of more moderately strong bases. bohrium.com In its role as a base, this compound can deprotonate acidic protons in substrate molecules, thereby generating reactive nucleophiles or facilitating elimination reactions. pearson.com This basicity is crucial in reactions like transesterification and cyanoethylation. bohrium.com The ability of this compound to act as a base is also exploited in condensation reactions for the synthesis of various heterocyclic compounds. bohrium.com

Specific Organocatalytic Reactions and Transformations

This compound's dual catalytic nature makes it a key player in several important named reactions, most notably the Baylis-Hillman reaction.

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman reaction, is a carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde, catalyzed by a tertiary amine like this compound. nrochemistry.comorganic-chemistry.org This reaction is a powerful tool for the synthesis of highly functionalized molecules. nrochemistry.comacs.org

The generally accepted mechanism for the Baylis-Hillman reaction begins with the nucleophilic addition of this compound to the activated alkene, forming a zwitterionic enolate intermediate. nrochemistry.comorganic-chemistry.org This intermediate then adds to the aldehyde carbonyl group, forming a second zwitterionic species. nrochemistry.com Subsequent proton transfer and elimination of the this compound catalyst yield the final Baylis-Hillman adduct. nrochemistry.comorganic-chemistry.org

However, detailed kinetic studies have led to a revised mechanistic proposal in aprotic solvents. acs.orgnih.gov Research has shown that the rate-determining step is second order in aldehyde and first order in both this compound and the acrylate. acs.orgnih.gov This has led to the proposition of a new mechanism involving the formation of a hemiacetal intermediate. acs.orgnih.gov

The aza-Baylis-Hillman reaction is a variation where an imine is used in place of an aldehyde. mdpi.com The mechanism is analogous, with the initial Michael-type addition of this compound to an α,β-unsaturated carbonyl compound to form a zwitterionic enolate. mdpi.com This enolate then attacks the imine to form a second zwitterionic intermediate, which, after a proton shift and elimination of the catalyst, affords the aza-Baylis-Hillman adduct. mdpi.com

Table 1: Key Intermediates in this compound Catalysis

| Catalytic Role | Intermediate Type | Precursors | Subsequent Reaction Type |

|---|---|---|---|

| Nucleophilic | Enamine | α,β-Unsaturated Aldehydes | Aldol, Mannich, Michael Addition |

| Nucleophilic | Zwitterion | Activated Alkenes, Cyclopropanes, Allenoates | Aldol Addition, Cyclization |

Table 2: Mechanistic Steps of the Baylis-Hillman Reaction (General)

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Nucleophilic 1,4-addition of this compound to the activated alkene. | Zwitterionic Enolate |

| 2 | Aldol-type addition of the enolate to the aldehyde. | Second Zwitterionic Intermediate |

Cycloaddition Reactions

1,4-Diazabicyclo[2.2.2]octane (this compound) is a versatile and widely used catalyst in various cycloaddition reactions, facilitating the synthesis of complex cyclic and heterocyclic structures. dbuniversity.ac.inrsc.orgbenthamdirect.com Its catalytic activity stems from its ability to act as a nucleophile, activating substrates and enabling reactions that would otherwise require harsh conditions. dbuniversity.ac.in this compound has proven effective in mediating [3+2], [4+2], [3+3], and even [4+4] cycloaddition reactions. dbuniversity.ac.in

In [3+2] cycloadditions, this compound is used to synthesize five-membered rings. For instance, it catalyzes the reaction between sulfamate-derived cyclic imines and isocyanoacetates to produce sulfamate-fused 2-imidazolines in moderate to excellent yields. dbuniversity.ac.in Another example is the [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes, which, under solvent-free conditions, yields fully substituted furans. acs.org This reaction proceeds through a domino sequence involving the ring-opening of the cyclopropane, followed by intermolecular and intramolecular nucleophilic additions. acs.org Similarly, this compound promotes the highly diastereoselective and regioselective [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 2-aryl/heteroarylidene-1H-indene-1,3(2H)-diones, offering a route to spiro-pyrrolidine oxindoles. nih.gov

This compound is also highly efficient in promoting [4+2] cycloadditions (Diels-Alder reactions). It catalyzes the reaction of 3-acyl-2H-chromen-ones with ethyl 2,3-butadienoate to form dihydropyran-fused chromen-2-ones with high regioselectivity. dbuniversity.ac.inrsc.org In another unusual formal [4+2] cycloaddition, this compound enables ethyl allenoate to react with arylidenoxindoles, leading to the synthesis of dihydropyran-fused indoles. acs.org It also effectively catalyzes the cycloaddition of β,γ-unsaturated α-ketoesters or α-ketophosphonates with allenic esters, producing tetrahydropyran (B127337) and dihydropyran derivatives with good regioselectivity. dbuniversity.ac.inrsc.org Furthermore, new chiral ionic liquids based on this compound have been developed as recoverable organocatalysts for the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and α,β-unsaturated aldehydes, achieving high yields and enantioselectivity. nih.gov

Beyond these common cycloadditions, this compound facilitates more complex transformations. It mediates a domino [4+4] cycloaddition of ynones and α-cyano-α,β-unsaturated ketones to form eight-membered cyclic ethers. dbuniversity.ac.in It also catalyzes the [3+3] cycloaddition of 1,4-dithiane-2,5-diol (B140307) with azomethine imines, yielding six-membered dinitrogen-fused heterocycles. dbuniversity.ac.in

Table 1: Examples of this compound-Catalyzed Cycloaddition Reactions

| Cycloaddition Type | Reactant 1 | Reactant 2 | Product Type | Ref |

|---|---|---|---|---|

| [3+2] | Donor-acceptor cyclopropanes | Aldehydes | Fully substituted furans | acs.org |

| [3+2] | Sulfamate-derived cyclic imines | Isocyanoacetates | Sulfamate-fused 2-imidazolines | dbuniversity.ac.in |

| [3+2] | Azomethine imines | N-Aryl maleimides | Dinitrogen-fused tetracyclic heterocycles | researchgate.net |

| [4+2] | 3-Acyl-2H-chromen-ones | Ethyl 2,3-butadienoate | Dihydropyran-fused chromen-2-ones | dbuniversity.ac.inrsc.org |

| [4+2] | β,γ-Unsaturated α-ketoesters | Allenic esters | Dihydropyran derivatives | dbuniversity.ac.inrsc.org |

| [4+2] | Methyleneoxindoles | Allenoates | Spirooxindoles | rsc.org |

| [3+3] | 1,4-Dithiane-2,5-diol | Azomethine imines | Dinitrogen-fused heterocycles | dbuniversity.ac.in |

Coupling Reactions

This compound has emerged as a highly efficient and inexpensive ligand in palladium- and copper-catalyzed cross-coupling reactions. rsc.orgbenthamdirect.comacs.org Its use as an alternative to traditional, often air-sensitive and costly, phosphine (B1218219) ligands has made these reactions more practical and economical. acs.orgthieme-connect.com

In the Suzuki-Miyaura cross-coupling reaction , the Pd(OAc)₂/DABCO system is a stable and highly active catalyst for coupling aryl halides with arylboronic acids. acs.orgnih.gov This system achieves high turnover numbers (TONs), reaching up to 950,000 for the reaction between phenyl iodide and p-chlorophenylboronic acid. acs.org The reaction proceeds smoothly for various aryl iodides and bromides. acs.org To enhance sustainability, this catalytic system has been successfully employed in polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent, allowing the catalyst and solvent to be reused up to five times without a significant loss of activity for aryl iodides and bromides. organic-chemistry.orgnih.gov

The Pd(OAc)₂/DABCO combination also serves as an excellent catalytic system for the Heck reaction , coupling a range of aryl halides (including activated chlorides) with olefins to produce unsymmetric internal olefins in good to excellent yields. thieme-connect.comthieme-connect.com This phosphine-free system is remarkably active, achieving TONs as high as 1,000,000. thieme-connect.comthieme-connect.com The use of γ-Valerolactone (GVL), a biomass-derived solvent, with this compound as the base has been shown to be an effective green medium for the Heck reaction. acs.org

For the Sonogashira cross-coupling reaction , which connects terminal alkynes with aryl or vinyl halides, this compound is effective both as a ligand in copper-free, palladium-catalyzed systems and in copper-catalyzed protocols. rsc.orgthieme-connect.comacs.org The Pd(OAc)₂/DABCO system efficiently catalyzes the copper-free Sonogashira reaction, yielding diaryl acetylenes from various aryl halides and terminal alkynes with high TONs. thieme-connect.comresearchgate.net In a different approach, a metal-free Sonogashira protocol has been reported where this compound itself acts as the catalyst, promoting the cross-coupling under mild, solvent-free conditions. rsc.orgyork.ac.uk The CuI/DABCO system has also been found to be effective for the Sonogashira coupling of aryl and vinyl halides. acs.org

Table 2: Performance of this compound in Various Coupling Reactions

| Coupling Reaction | Catalyst System | Substrate 1 | Substrate 2 | Key Features | Ref |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/DABCO | Aryl halides | Arylboronic acids | Inexpensive, high TONs (up to 950,000) | acs.orgnih.gov |

| Suzuki-Miyaura | Pd(OAc)₂/DABCO/PEG-400 | Aryl halides | Arylboronic acids | Recyclable system, good to excellent yields | organic-chemistry.orgnih.gov |

| Heck | Pd(OAc)₂/DABCO | Aryl halides (I, Br, Cl) | Olefins | High TONs (up to 1,000,000), phosphine-free | thieme-connect.comthieme-connect.com |

| Sonogashira (Cu-free) | Pd(OAc)₂/DABCO | Aryl halides | Terminal alkynes | Efficient, high TONs (up to 720,000) | thieme-connect.comresearchgate.net |

| Sonogashira (Metal-free) | This compound | Aryl iodides | Terminal alkynes | Solvent- and phosphine-free, mild conditions | rsc.orgyork.ac.uk |

Aromatic Nucleophilic Substitution Reactions

This compound serves as an effective catalyst in aromatic nucleophilic substitution (SₙAr) reactions. rsc.orgeurjchem.com These reactions are fundamental for creating carbon-heteroatom bonds, particularly with aromatic rings that are activated by electron-withdrawing groups. This compound's role as a nucleophilic catalyst facilitates these transformations under mild conditions.

One notable application is the regioselective synthesis of 6-aryloxy ethers from the reaction of methyl 2,6-dichloronicotinate with various phenols. eurjchem.com In this process, this compound selectively catalyzes the substitution at the C6 position, demonstrating its ability to control regiochemistry in molecules with multiple reactive sites. eurjchem.com This selectivity is crucial for the synthesis of complex substituted aromatic compounds. The use of this compound as a catalyst in SₙAr reactions highlights its utility in forming specific isomers that might be challenging to obtain through other methods. rsc.orgeurjchem.com

Ring-Opening Reactions

This compound is a proficient organocatalyst for promoting the ring-opening of strained small rings, such as aziridines and cyclopropanes. dbuniversity.ac.inrsc.orgresearchgate.net Its nucleophilic character allows it to attack the strained ring, initiating a cascade of reactions that lead to more complex, functionalized molecules. nih.govlnu.edu.cn

Ring-Opening of Aziridines

This compound effectively catalyzes the ring-opening of aziridines with various nucleophiles, including amines and thiols. researchgate.net This process is valuable for the synthesis of 1,2-difunctionalized compounds. For instance, the reaction of N-tosylaziridines with amines in the presence of a catalytic amount of this compound proceeds at room temperature to afford the corresponding 1,2-diamines in good to excellent yields. researchgate.net This method is noted for its mild conditions and operational simplicity. researchgate.net Similarly, this compound can catalyze the ring-opening of aziridines with thiols to produce 1,2-aminothioethers. researchgate.net The ability of this compound to function as a non-toxic, inexpensive, and selective organocatalyst makes it an attractive choice for these transformations. rsc.orgresearchgate.net

Ring-Opening of Cyclopropyl Ketones (Cloke-Wilson Rearrangement)

This compound is a well-established catalyst for the Cloke-Wilson rearrangement, which transforms donor-acceptor cyclopropyl ketones into 2,3-dihydrofurans. acs.orgnih.gov This rearrangement provides a mild and general protocol for what was traditionally a high-temperature reaction. acs.orgnih.gov The reaction is compatible with a wide array of substrates, including aryl-, alkyl-, and vinyl-substituted cyclopropyl ketones that are activated by a geminal ketone, ester, or amide group, consistently providing good yields and complete regioselectivity. acs.org

The mechanism of the this compound-catalyzed Cloke-Wilson rearrangement is understood to be a stepwise process. nih.govacs.org It begins with a nucleophilic attack by this compound on the cyclopropane ring (a homoconjugate addition), which leads to the formation of a zwitterionic enolate intermediate. nih.govacs.org This intermediate then undergoes a 5-exo-tet cyclization to form the 2,3-dihydrofuran (B140613) product and regenerate the this compound catalyst. nih.govacs.org Density functional theory (DFT) calculations support this stepwise mechanism, indicating that the initial ring-opening of the cyclopropane is followed by the ring-closure of the zwitterionic intermediate. nih.govacs.org The regioselectivity of the initial nucleophilic attack is dependent on the substituents present on the cyclopropane ring. nih.gov

Table 3: Examples of this compound-Catalyzed Cloke-Wilson Rearrangement of Cyclopropyl Ketones

| R¹ Substituent | R² Substituent | Activating Group | Product Yield | Ref |

|---|---|---|---|---|

| Phenyl | Phenyl | Ketone | 75% | acs.org |

| 4-Methoxyphenyl | Phenyl | Ketone | 78% | acs.org |

| 4-Chlorophenyl | Phenyl | Ketone | 83% | acs.org |

| 2-Thienyl | Phenyl | Ketone | 67% | acs.org |

| Methyl | Phenyl | Ketone | 60% | acs.org |

| Phenyl | Phenyl | Ester | 93% | acs.org |

Rearrangement Reactions

Beyond the specific case of the Cloke-Wilson rearrangement, this compound catalyzes other types of molecular rearrangements. rsc.orgeurjchem.com Its basic and nucleophilic properties enable it to facilitate the isomerization of various organic structures.

A notable example is the rearrangement of allylic esters, which can be effectively catalyzed by this compound to give the rearranged products in good yields. eurjchem.com This type of transformation is significant in organic synthesis for altering the position of functional groups within a molecule. The ability of this compound to promote such reactions underscores its versatility as a catalyst for a broad range of organic transformations beyond simple additions or substitutions. rsc.orgbenthamdirect.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,4-Diazabicyclo[2.2.2]octane (this compound) |

| 1,4-Dithiane-2,5-diol |

| 2,3-Dihydrofuran |

| 2-Imidazoline |

| 6-Aryloxy ether |

| α-Cyano-α,β-unsaturated ketone |

| α,β-Unsaturated aldehyde |

| Allylic ester |

| Amine |

| Arylboronic acid |

| Aryl halide |

| Aziridine |

| Azomethine imine |

| Chromen-2-one |

| Cyclopentadiene |

| Cyclopropyl ketone |

| Dihydropyran |

| Ethyl 2,3-butadienoate |

| Ethyl allenoate |

| Furan |

| γ-Valerolactone (GVL) |

| Isocyanoacetate |

| Methyl 2,6-dichloronicotinate |

| N-2,2,2-trifluoroethylisatin ketimine |

| N-Aryl maleimide |

| N-Tosylaziridine |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Phenol |

| Phenyl iodide |

| Polyethylene glycol (PEG-400) |

| Spiro-pyrrolidine oxindole |

| Sulfamate |

| Terminal alkyne |

| Tetrahydropyran |

| Thiol |

| Vinyl halide |

Henry Reaction

1,4-Diazabicyclo[2.2.2]octane (this compound) and its derivatives have proven to be effective catalysts in the Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This compound-based ionic liquids, such as 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane hydroxide, have been utilized as efficient and recyclable catalysts for the reaction of various carbonyl compounds with nitroalkanes, affording high yields in short reaction times while avoiding hazardous organic solvents. researchgate.net An efficient and environmentally friendly method for the Henry reaction of isatins with nitromethane (B149229) or nitroethane uses this compound as a catalyst, resulting in very high yields rapidly and without the need for a solvent. researchgate.net

In addition to ionic liquids, metal-organic frameworks (MOFs) functionalized with this compound have been employed. A Lewis basic, this compound-functionalized zinc-MOF has been shown to catalyze the Henry reaction of 4-nitrobenzaldehyde (B150856) with nitroalkanes. rsc.org This heterogeneous catalyst demonstrates size-dependent reactivity, where smaller nitroalkanes result in higher conversion rates. rsc.org The robustness of this MOF allows for its recycling multiple times without a significant loss of catalytic activity. rsc.org An improved procedure for the nitroaldol reaction of both aryl- and alkyl-substituted α-ketophosphonates with nitromethane has been achieved using this compound as a sterically hindered organic base catalyst, yielding α-hydroxy-β-nitrophosphonates in excellent yields with a simple work-up. eurjchem.com

Knoevenagel Condensation

This compound is a widely used catalyst for the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group. The use of this compound-based ionic liquid catalysts, such as [C4this compound][BF4], in water provides a convenient and rapid method for this condensation. rsc.org This approach is applicable to a broad range of aldehydes and ketones, affording the corresponding electrophilic alkenes in excellent yields, often at room temperature and within short reaction times. rsc.orgacs.org The use of water as the reaction medium makes the process environmentally benign, and the catalyst can often be recycled multiple times without loss of activity. rsc.org

A composite system of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), water, and this compound has been developed as a recyclable protic-ionic-liquid solvent–catalyst system. scispace.comrsc.org In this system, the hydroxyl group of the ionic liquid is believed to form a hydrogen bond with the carbonyl group of the aldehyde, which plays a significant role in the condensation reaction. scispace.comrsc.org This method proceeds smoothly and cleanly, providing good to excellent yields of the Knoevenagel products and offers advantages such as being eco-friendly and having an easy work-up procedure. scispace.comrsc.org Furthermore, this compound-modified magnetic nanoparticles have demonstrated high performance as a basic catalyst for the Knoevenagel condensation between malononitrile (B47326) and various aldehydes, leading to products in excellent yields (84-99%) within short reaction times (5-60 minutes). scielo.br

| Catalyst System | Substrates | Solvent | Conditions | Yield | Ref |

| [C4this compound][BF4] | Aromatic/aliphatic/heterocyclic aldehydes and ketones + active methylene compounds | Water | Room Temp | Up to 100% | rsc.org |

| [HyEtPy]Cl–H2O–this compound | Aromatic aldehydes + ethyl 2-cyanoacetate | [HyEtPy]Cl–H2O | 50 °C | Good to Excellent | scispace.com |

| [this compound-PDO][OAc] | Aromatic/heteroaromatic aldehydes + α-aromatic-substituted methylene compounds | Water | Room Temp | Excellent | acs.org |

| Fe3O4@SiO2-CPTMS-DABCO | Aldehydes/ketones + malononitrile | Ethanol | 75 °C | 84-99% | scielo.br |

Aza-Michael Addition Reactions

This compound and its derivatives serve as efficient catalysts for the aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Recoverable and reusable ionic liquids based on this compound have been synthesized to catalyze the addition of secondary amines to α,β-unsaturated compounds at room temperature under solvent-free conditions. rhhz.net Among these, [this compound-PDO][OAc] has been identified as particularly suitable, affording products in good to excellent yields. rhhz.net This catalyst is believed to have a dual activation role, and it can be reused multiple times without a substantial loss in activity. rhhz.net

Similarly, this compound-based ionic liquids have been used as recyclable catalysts for the aza-Michael addition of various amines to α,β-unsaturated amides, also under solvent-free conditions at room temperature. organic-chemistry.org A low loading of [this compound-PDO][OAc] can catalyze these reactions to give very good yields within hours, and the catalyst can be reused up to eight times. organic-chemistry.org this compound itself can catalyze the aza-Michael addition of thiazolidine-2,4-dione to a variety of electron-deficient alkenes. acs.orgnih.gov Furthermore, a this compound/succinic acid salt system has been designed for a one-pot tandem aza-Michael/Knoevenagel reaction of thiazolidine-2,4-dione. acs.orgnih.gov

| Catalyst | Reactants | Conditions | Yield | Catalyst Reusability | Ref |

| [this compound-PDO][OAc] | Secondary amines + α,β-unsaturated compounds | Room Temp, Solvent-free | Good to Excellent | Up to 6 times | rhhz.net |

| [this compound-PDO][OAc] | Amines + α,β-unsaturated amides | Room Temp, Solvent-free | Up to 95% | Up to 8 times | organic-chemistry.org |

| This compound | Thiazolidine-2,4-dione + electron-deficient alkenes | Not specified | Not specified | Not specified | acs.orgnih.gov |

Sulfonylation of Alcohols

This compound plays a crucial role in the synthesis of sulfonic esters from alcohols through the use of its stable, solid adduct with sulfur dioxide, this compound·(SO2)2 (DABSO). A copper-catalyzed multicomponent cascade reaction of DABSO, an alcohol, and an aryl diazonium tetrafluoroborate (B81430) has been developed to produce sulfonic esters in moderate to good yields. nih.govacs.orgresearchgate.net This method represents the first use of DABSO for the synthesis of aliphatic sulfonic esters and proceeds under mild conditions with a wide tolerance of substrates. nih.govacs.orgresearchgate.net This provides an efficient strategy for synthesizing sulfonic esters. nih.govacs.org In a related process, a photoredox-catalyzed sulfonylation of silyl (B83357) enol ethers with DABSO and thianthrenium salts provides diverse β-keto sulfones. organic-chemistry.org

C-H Alkylation via Photoinduced Hydrogen-Atom Transfer

A novel class of hydrogen-atom transfer (HAT) catalysts based on the this compound structure has been designed for photoinduced C–H alkylation. northwestern.eduacs.orgchemrxiv.org In combination with an acridinium-based organophotoredox catalyst, these cationic this compound-based catalysts enable the efficient and site-selective C–H alkylation of a wide range of substrates, from simple hydrocarbons to complex molecules. northwestern.eduacs.orgchemrxiv.org Mechanistic studies suggest that an N-substituent on the this compound catalyst is crucial, assisting in the generation of a dicationic aminium radical, which is the active species for the HAT process. northwestern.eduacs.org The quaternization of one of the nitrogen atoms in this compound leads to a significantly improved hydrogen atom abstracting capability. researchgate.net This dual catalytic system has also been applied to the direct conversion of aliphatic alcohols into valuable 1,2-aminoalcohols through site-selective HAT from the α-C–H bonds of unprotected alcohols. rsc.org

Hantzsch Reaction for Polyhydroquinoline Synthesis

This compound has been incorporated into heterogeneous catalysts for the Hantzsch reaction, a multi-component reaction used to synthesize dihydropyridines, which can then be oxidized to pyridines. A novel quaternary ammonium (B1175870) salt catalyst was created by immobilizing this compound on a resorcinol-formaldehyde-modified Fe3O4 nanocomposite (Fe3O4@RF/Pr-DABCO). frontiersin.orgnih.govfrontiersin.orgscilit.comnih.gov This magnetic nanocatalyst has been effectively used for the synthesis of polyhydroquinoline derivatives from aromatic aldehydes, ammonium acetate, dimedone, and ethyl acetoacetate. frontiersin.orgnih.govfrontiersin.orgscilit.comnih.gov The reactions are conducted under solvent-free conditions at 60 °C, achieving high to excellent yields (90-99%) in very short reaction times (5-15 minutes). frontiersin.orgnih.govfrontiersin.orgscilit.comnih.gov A key advantage of this system is the excellent reusability of the nanocatalyst, which can be easily recovered using a magnet and maintains its catalytic activity for at least eight consecutive cycles without a significant drop in efficiency. frontiersin.orgnih.govfrontiersin.orgscilit.comnih.gov

| Catalyst | Reactants | Conditions | Yield | Reaction Time | Ref |

| Fe3O4@RF/Pr-DABCO | Aromatic aldehydes, ammonium acetate, dimedone, ethyl acetoacetate | 60 °C, Solvent-free | 90-99% | 5-15 min | frontiersin.orgnih.govfrontiersin.orgscilit.comnih.gov |

This compound as a Ligand in Metal-Catalyzed Reactions

Beyond its role as an organocatalyst, this compound also functions as an effective ligand in various metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions, the Pd(OAc)2/DABCO system has been shown to be an inexpensive, stable, and highly efficient catalyst for the Suzuki-Miyaura reaction of aryl halides with arylboronic acids. acs.org This system provides high turnover numbers and is an attractive alternative to phosphine ligands, with the added benefit that the reactions can be conducted in air. acs.org Similarly, the Pd(OAc)2/DABCO combination is an efficient catalytic system for the Heck reaction, yielding products in high yields. eurjchem.com

The adduct of this compound with sulfur dioxide, DABSO, serves as an SO2 surrogate in transition metal-catalyzed reactions. tcichemicals.com This has enabled the development of efficient cross-coupling type reactions involving sulfur dioxide. tcichemicals.com These reactions have been reported with a variety of transition metal catalysts, including palladium, copper, cobalt, and iridium. tcichemicals.com For instance, a copper-catalyzed multicomponent reaction of DABSO with alcohols and aryl diazonium salts is used to synthesize sulfonic esters. nih.govresearchgate.net In the Baylis-Hillman reaction, the use of Lewis acids like lanthanide triflates in combination with this compound can accelerate the reaction rate. nih.gov The addition of co-ligands such as triethanolamine (B1662121) can further enhance this effect. nih.gov

Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura reactions has proven to be highly effective and offers a stable, inexpensive alternative to traditional phosphine ligands. acs.orgnih.gov

Research has demonstrated that a catalytic system composed of palladium(II) acetate (Pd(OAc)₂) and this compound exhibits remarkable efficiency for the cross-coupling of various aryl halides with arylboronic acids. acs.orgnih.gov This system has been shown to achieve high turnover numbers (TONs), reaching up to 950,000 for the reaction between phenyliodide and p-chlorophenylboronic acid. acs.orgnih.gov The reactions can be conveniently conducted in the open air, a significant advantage over air-sensitive phosphine ligands. acs.org

The versatility of the Pd(OAc)₂/DABCO system is highlighted by its ability to facilitate the coupling of a wide range of substrates, including deactivated aryl bromides, to produce the corresponding biaryl products in excellent yields. acs.org Furthermore, the catalytic system can be rendered recyclable and reusable by employing polyethylene glycol (PEG-400) as the solvent. In this medium, the Pd(OAc)₂/DABCO/PEG-400 system has been successfully recycled and reused up to five times without a noticeable loss of catalytic activity for aryl iodides and bromides. nih.gov

In addition to palladium-based systems, copper(I) iodide (CuI) in conjunction with this compound has also been utilized to catalyze Suzuki-Miyaura reactions. acs.orgacs.orgnih.gov This system effectively couples vinyl halides and aryl halides with arylboronic acids to yield diarylethenes and polyaryls. acs.orgacs.org The presence of tetrabutylammonium (B224687) bromide (TBAB) has been found to be beneficial for these couplings. acs.orgacs.org

Table 1: Performance of this compound in Suzuki-Miyaura Reactions

| Catalyst System | Substrates | Key Findings |

| Pd(OAc)₂/DABCO | Aryl halides and arylboronic acids | High TONs (up to 950,000), stable, inexpensive, air-tolerant. acs.orgnih.gov |

| Pd(OAc)₂/DABCO/PEG-400 | Aryl halides and arylboronic acids | Recyclable and reusable up to five times without loss of activity. nih.gov |

| CuI/DABCO | Vinyl halides, aryl halides, and arylboronic acids | Effective for producing diarylethenes and polyaryls; TBAB enhances the reaction. acs.orgacs.org |

| Pd(OAc)₂/[C₁₈–this compound–C₁₈]2Br | Aryl iodides/bromides and aryl boronic acids | High yields (87–95%) in water, recyclable. rsc.orgrsc.org |

Sonogashira Coupling

The Sonogashira coupling, a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also benefited from the application of this compound. Both palladium- and copper-catalyzed systems employing this compound as a ligand have been developed.

An efficient and copper-free Sonogashira cross-coupling has been achieved using a Pd(OAc)₂/DABCO catalytic system. thieme-connect.comresearchgate.net This protocol allows for the coupling of various aryl iodides and bromides with terminal alkynes, affording the corresponding products in moderate to excellent yields. thieme-connect.comresearchgate.net Significantly high TONs, up to 720,000, have been observed for the reaction of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264). thieme-connect.comresearchgate.net

In a different approach, an inexpensive and effective catalytic system based on CuI and this compound has been developed for Sonogashira cross-couplings. acs.orgacs.orgresearchgate.net This system has been successfully applied to a variety of aryl and vinyl halides, including activated aryl chlorides, which undergo coupling with terminal alkynes to give moderate to excellent yields. acs.orgacs.org The combination of CuI and this compound proved to be a more effective catalytic system than using CuI alone. acs.org For instance, the reaction between 1-iodo-4-methoxybenzene and phenylacetylene yielded only a trace amount of product with CuI alone, but the yield dramatically increased to 95% with the addition of this compound. acs.org

Interestingly, a metal-free Sonogashira coupling protocol has also been reported where this compound itself acts as the catalyst. rsc.orgyork.ac.ukresearchgate.net This method provides good conversions and selectivities to the cross-coupled product under mild, solvent-free conditions, presenting a greener alternative to metal-catalyzed reactions. rsc.orgyork.ac.ukresearchgate.net

Table 2: this compound's Role in Sonogashira Coupling Reactions

| Catalyst System | Substrates | Key Findings |

| Pd(OAc)₂/DABCO | Aryl halides and terminal alkynes | Copper-free, high TONs (up to 720,000). thieme-connect.comresearchgate.net |

| CuI/DABCO | Aryl/vinyl halides and terminal alkynes | Inexpensive, effective for a variety of substrates including activated aryl chlorides. acs.orgacs.orgresearchgate.net |

| This compound (metal-free) | Not specified | Solvent- and metal-free, green protocol. rsc.orgyork.ac.ukresearchgate.net |

Stille Cross-Coupling Reaction

The Stille cross-coupling reaction, which involves the coupling of an organotin compound with an organic halide, is another area where this compound has demonstrated significant utility as a ligand in palladium-catalyzed systems.

A highly efficient catalytic system consisting of Pd(OAc)₂ and this compound has been developed for the Stille reaction. organic-chemistry.orgacs.orgnih.govacs.org This system effectively couples various aryl halides, including aryl iodides, bromides, and activated chlorides, with organotin compounds to produce the corresponding biaryls, alkenes, and alkynes in good to excellent yields. organic-chemistry.orgacs.orgnih.govacs.org The Pd(OAc)₂/DABCO system is notable for its high turnover numbers, reaching up to 980,000 for specific reactions. acs.orgnih.govacs.org This catalytic system provides a stable, inexpensive, and efficient alternative to traditional phosphine ligands, which are often air-sensitive and costly. organic-chemistry.org

The effectiveness of this compound as a ligand is highlighted by the sharp increase in product yield when it is added to the reaction mixture. For instance, in the presence of Pd(OAc)₂, the reaction of an aryl halide with an organotin compound gave a 48% yield without any ligand, which increased to 84% upon the addition of this compound. acs.orgacs.org

Table 3: Efficacy of this compound in Stille Cross-Coupling Reactions

| Catalyst System | Substrates | Key Findings |

| Pd(OAc)₂/DABCO | Aryl halides and organotin compounds | High TONs (up to 980,000), stable, inexpensive, phosphine-free. organic-chemistry.orgacs.orgnih.govacs.org |

Mizoroki-Heck Cross-Coupling Reaction

In the Mizoroki-Heck reaction, which forms a carbon-carbon bond by coupling an unsaturated halide with an alkene, this compound has been incorporated into heterogeneous catalytic systems to enhance efficiency and recyclability.

A heterogeneous palladium catalyst supported on silica (B1680970) modified by this compound (Pd–this compound@SiO₂) has been shown to exhibit high activity and stability in the Mizoroki-Heck cross-coupling of various aryl halides with olefins. researchgate.net This system allows for the reaction to proceed efficiently, and the catalyst can be recycled. researchgate.net

Another approach involves a nano palladium catalytic system comprised of Pd(OAc)₂ and [C₁₈–this compound–C₁₈]2Br, which has been successfully used for Mizoroki-Heck reactions in an aqueous medium. rsc.orgrsc.org This system, which forms stable palladium nanoparticles, is highly effective for coupling a range of aryl iodides and bromides with different olefins, yielding products in high yields (80–93%). rsc.orgrsc.org A key advantage of this catalyst is its recyclability for at least three cycles with only a marginal loss in product yields. rsc.orgrsc.org

Furthermore, a palladium-DABCO complex supported on γ-Fe₂O₃ magnetic nanoparticles has been developed as a catalyst for the Mizoroki-Heck reaction. birjand.ac.irresearcher.life

Table 4: Application of this compound in Mizoroki-Heck Reactions

| Catalyst System | Substrates | Key Findings |

| Pd–this compound@SiO₂ | Aryl halides and olefins | Heterogeneous, high activity and stability, recyclable. researchgate.net |

| Pd(OAc)₂/[C₁₈–this compound–C₁₈]2Br | Aryl iodides/bromides and olefins | Nano palladium catalyst, high yields (80-93%) in water, recyclable. rsc.orgrsc.org |

| Palladium-DABCO complex on γ-Fe₂O₃ | Not specified | Magnetic nanoparticle supported catalyst. birjand.ac.irresearcher.life |

Coordination Chemistry in Catalysis

This compound's bidentate nature allows it to form stable complexes with metal ions. mdpi.com The rigid, cage-like structure of this compound can also provide steric hindrance that may influence the selectivity of the reaction. mdpi.com In some instances, this compound has been observed to undergo oxidation to oxalate (B1200264) in the presence of certain metal complexes under specific conditions. mdpi.com

Furthermore, this compound can be functionalized to create more elaborate ligand systems. For example, a "Gemini" type surfactant, [C₁₈–this compound–C₁₈]2Br, has been used to stabilize palladium nanoparticles, creating a highly effective catalyst for cross-coupling reactions in water. rsc.orgrsc.org The immobilization of this compound onto solid supports like silica or magnetic nanoparticles is another strategy to create heterogeneous catalysts that are easily separable and reusable. researchgate.netfrontiersin.org

The ability of this compound to act as a base is also crucial in many catalytic processes. ontosight.aibohrium.com For instance, in the Sonogashira reaction, a base is required to deprotonate the terminal alkyne, and this compound can fulfill this role in addition to acting as a ligand. researchgate.net In some cases, this compound's role can be multifaceted, acting as a base, a nucleophile, and a ligand within the same reaction system. mdpi.combohrium.com

Dabco in Organic Synthesis Methodologies

Role as a Nucleophile and Base

DABCO's utility in organic synthesis is largely anchored in its capacity to function as both a nucleophile and a base. dntb.gov.uascispace.com The lone pair of electrons on each nitrogen atom is sterically unhindered, allowing for efficient interaction with electrophilic centers. This inherent nucleophilicity is exploited in numerous catalytic cycles where this compound activates substrates towards further reaction. chemrxiv.orgnih.gov For instance, in nucleophilic aromatic substitution (SNAr) reactions, this compound can displace leaving groups on electron-deficient aromatic rings, forming a highly reactive quaternary ammonium (B1175870) salt that is subsequently displaced by a weaker nucleophile. researchgate.net

Simultaneously, with a pKa of the conjugate acid around 8.8, this compound is sufficiently basic to deprotonate a variety of acidic protons, thereby generating reactive intermediates. mdpi.com This basicity is crucial in reactions such as the Henry reaction and various condensation reactions. dntb.gov.uachemrevlett.com Its ability to act as a non-nucleophilic base is also advantageous in situations where nucleophilic addition would be an undesirable side reaction. The dual role of this compound as both a nucleophile and a base is a recurring theme in many of the synthetic methodologies it promotes. rsc.org

Formation of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound plays a significant role in several key methodologies to achieve this. Perhaps the most prominent example is the Morita-Baylis-Hillman (MBH) reaction. rsc.orgorientjchem.org In this atom-economical reaction, this compound acts as a nucleophilic catalyst to facilitate the coupling of an activated alkene with an aldehyde. The mechanism involves the initial conjugate addition of this compound to the activated alkene, generating a zwitterionic enolate intermediate. This enolate then adds to the aldehyde, and subsequent elimination of the this compound catalyst furnishes the highly functionalized allylic alcohol product. orientjchem.org

Beyond the classic MBH reaction, this compound is also employed as a ligand or base in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. researchgate.netmdpi.com In these processes, this compound can influence the reactivity and stability of the metal catalyst, thereby facilitating the formation of new C-C bonds between different organic fragments. researchgate.netresearchgate.net Its role in these reactions underscores its versatility beyond organocatalysis.

Synthesis of Carbocyclic and Heterocyclic Compounds

This compound is a powerful tool for the construction of both carbocyclic and heterocyclic ring systems. rsc.orgdntb.gov.ua It catalyzes a variety of cycloaddition reactions, including [3+2] and [4+2] cycloadditions, leading to the formation of five- and six-membered rings, respectively. chemrevlett.com Furthermore, its ability to promote tandem reactions allows for the rapid assembly of complex molecular architectures from simple starting materials. Many of these synthetic strategies leverage this compound's ability to act as a nucleophile, a base, or both, to orchestrate the desired ring-forming events. dntb.gov.uachemrevlett.com

An interesting and unique application of this compound is its use as a synthon for the direct synthesis of piperazine (B1678402) derivatives. The inherent strain in the bicyclic structure of this compound allows for the cleavage of one of its C-N bonds upon activation. This activation can be achieved by reacting this compound with various electrophiles, such as alkyl halides or aryl halides, to form a quaternary ammonium salt. This intermediate is then susceptible to nucleophilic attack, leading to the ring-opening of the this compound cage and the formation of a substituted piperazine. This strategy provides a convenient and efficient route to a wide range of functionalized piperazines, which are important scaffolds in medicinal chemistry.

| Activating Reagent | Nucleophile | Resulting Piperazine Derivative | Reference |

|---|---|---|---|

| Alkyl Halide | Amine | N-Alkyl-N'-substituted Piperazine | |

| Aryl Halide | Alcohol | N-Aryl-N'-(2-hydroxyethyl)piperazine | |

| Carboxylic Acid | - | N-Acylpiperazine |

This compound has been effectively employed as a basic catalyst in the one-pot, multi-component synthesis of pyrimido[4,5-b]quinoline derivatives. This class of fused heterocyclic compounds is of significant interest due to their potential biological activities. The synthesis typically involves the condensation of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. This compound, acting as a base, facilitates the initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of the aminouracil and subsequent cyclization and dehydration to afford the final product. The use of this compound in this context highlights its utility as an inexpensive and efficient catalyst for the construction of complex heterocyclic systems under solvent-free conditions.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | This compound | Pyrimido[4,5-b]quinoline derivative |

This compound and its derivatives, particularly this compound-based ionic liquids, have emerged as effective catalysts for the synthesis of barbituric and thiobarbituric acid derivatives. dntb.gov.ua These compounds are typically prepared through the Knoevenagel condensation of barbituric or thiobarbituric acid with various aldehydes. rsc.org this compound-based catalysts have been shown to promote this reaction efficiently, often in aqueous media, which aligns with the principles of green chemistry. dntb.gov.ua Furthermore, this compound has been used as a catalyst in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinone derivatives from aromatic aldehydes, malononitrile (B47326), and (thio)barbituric acid. In this reaction, this compound facilitates a domino Knoevenagel-Michael cyclocondensation sequence.

| Reaction Type | Substrates | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | (Thio)barbituric acid, Aldehyde | DABCO2(HSO4)2 | 5-Arylidene (thio)barbituric acid | dntb.gov.ua |

| Three-component reaction | (Thio)barbituric acid, Aldehyde, Malononitrile | This compound | Pyrano[2,3-d]pyrimidinone |

This compound serves as an efficient reagent in the synthesis of isoxazole derivatives from primary nitro compounds and dipolarophiles. In this transformation, this compound acts as a base to deprotonate the primary nitro compound, generating a nitronate intermediate. This nitronate then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an alkene or alkyne, to form the isoxazoline or isoxazole ring system, respectively. The choice of this compound as the base has been shown to be crucial for the success of this reaction, providing superior results compared to other organic bases. The proposed mechanism suggests the formation of a hydrogen-bonded ion pair between the protonated this compound and the adduct formed from the nitronate and the dipolarophile, which facilitates the final cyclization.

| Nitro Compound | Dipolarophile | Role of this compound | Product | Reference |

|---|---|---|---|---|

| Primary Nitroalkane | Alkene/Alkyne | Base | Isoxazoline/Isoxazole | |

| Phenylnitromethane | Activated Alkene | Base | Isoxazoline derivative |

Xanthene Derivatives

1,4-Diazabicyclo[2.2.2]octane (this compound) has emerged as an effective and environmentally benign catalyst for the synthesis of various xanthene derivatives. One notable application is in the one-pot, three-component condensation reaction involving an aldehyde, a β-dicarbonyl compound like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and a nucleophile.

Research demonstrates that this compound efficiently catalyzes the reaction of various heteroarylaldehydes with dimedone in aqueous media. This method is lauded for its operational simplicity, short reaction times (typically 30 minutes), and excellent product yields. The process unfolds through a sequence of Knoevenagel condensation, a subsequent Michael addition, and a final heterocyclization reaction to form the xanthene core. The use of water as a solvent and the catalytic nature of this compound position this methodology as an economical and environmentally friendly alternative to conventional methods that often require harsh conditions, toxic solvents, and longer reaction times. cbijournal.comnih.govresearchgate.netresearchgate.net

The optimal amount of this compound catalyst for these reactions is typically found to be around 10 mol%. Increasing the catalyst loading beyond this amount does not significantly improve the product yield. nih.gov The versatility of this method allows for the synthesis of a range of heteroaryl-substituted xanthenes, which can be further functionalized. For instance, the synthesized 1,8-dioxo-octahydroxanthenes can subsequently react with malononitrile, again using this compound as a catalyst, to produce their corresponding alkylidene derivatives. cbijournal.comnih.gov

Table 1: this compound-Catalyzed Synthesis of Heteroaryl-Substituted Xanthene Derivatives Reaction conditions: Heteroarylaldehyde (1 mmol), 5,5-dimethylcyclohexane-1,3-dione (2 mmol), and this compound (10 mmol%) in water (20 mL) under reflux.

| Entry | Heteroarylaldehyde | Product | Time (min) | Yield (%) |

| 1 | 2-Furaldehyde | 1a | 30 | 95 |

| 2 | 2-Thiophenecarboxaldehyde | 1c | 30 | 96 |

| 3 | 3-Methyl-2-thiophenecarboxaldehyde | 1d | 30 | 98 |

| 4 | 5-Methyl-2-thiophenecarboxaldehyde | 1e | 30 | 95 |

| 5 | 1H-Pyrrole-2-carboxaldehyde | 1f | 50 | 85 |

4H-Benzo[b]pyran Derivatives

This compound is also utilized in the synthesis of 4H-pyran and its benzo-fused analogues, which are heterocyclic scaffolds of significant biological and pharmacological interest. These compounds are typically synthesized through a one-pot, multi-component reaction.

An efficient protocol involves the three-component cyclocondensation of an aldehyde, malononitrile, and a C-H activated acid such as ethyl acetoacetate or dimedone. researchgate.netorganic-chemistry.org this compound's role as a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate and subsequent intramolecular cyclization and tautomerization to yield the final 2-amino-4H-pyran derivative.

In some methodologies, a this compound-CuCl complex has been employed as a novel and highly efficient catalyst for the synthesis of 2-amino-4H-pyran derivatives in water. researchgate.net This catalytic system demonstrates good performance, leading to high yields in relatively short reaction times. The reusability of the this compound-CuCl complex has also been investigated, showing that it can be recovered and reused for subsequent reactions without a significant loss of catalytic activity. researchgate.net Furthermore, green chemistry principles have been successfully applied by using this compound as a catalyst under solvent-free grinding conditions at room temperature, which offers advantages such as simplicity, speed, and high efficiency. organic-chemistry.org

Table 2: Optimization of Catalyst Amount for Synthesis of 2-amino-4H-pyran derivative (4a) Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol) in water.

Dihydrofurans

Based on available research, there is limited specific information detailing the direct role of 1,4-Diazabicyclo[2.2.2]octane (this compound) as a catalyst in the synthesis of dihydrofuran rings. While this compound is a versatile catalyst for a wide range of organic transformations, including the synthesis of various other heterocyclic systems, its application in dihydrofuran synthesis is not prominently documented in the reviewed literature. nih.govrsc.org Methodologies for dihydrofuran synthesis often involve other catalytic systems, such as those based on transition metals like palladium, gold, ruthenium, or copper. nih.gov

Multiheterocyclic Compounds

The application of 1,4-Diazabicyclo[2.2.2]octane (this compound) extends to the synthesis of a diverse array of complex multiheterocyclic compounds, often through efficient one-pot multicomponent reactions (MCRs). acs.orgnih.gov These reactions are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and atom economy.

This compound's utility in this domain includes:

Synthesis of Pyrazoles : this compound serves as an effective catalyst in the green synthesis of 5-aminopyrazole-4-carbonitrile derivatives. This reaction involves the one-pot condensation of malononitrile, benzaldehyde, and phenylhydrazine in an aqueous medium. The mechanism proceeds via a Knoevenagel condensation, followed by amination and intramolecular cyclization. acs.org

Synthesis of Piperazines : this compound can act as both a reagent and a precursor in the formation of piperazine-containing compounds. For example, it reacts with polychlorinated pyrimidines through nucleophilic substitution, followed by ring-opening of the resulting quaternary ammonium salt, to yield N-(2-chloroethyl)piperazine moieties attached to the pyrimidine core. acs.org

Synthesis of Polyhydroquinolines : A novel magnetic nanocatalyst, created by immobilizing this compound on a resorcinol-formaldehyde-modified Fe3O4 nanocomposite, has been developed for the Hantzsch reaction. This heterogeneous catalyst efficiently produces polyhydroquinoline derivatives from aromatic aldehydes, ammonium acetate (B1210297), dimedone, and ethyl acetoacetate under solvent-free conditions. The catalyst is easily recoverable with a magnet and can be reused multiple times without significant loss of activity.

These examples highlight this compound's versatility as a catalyst—in its standard form, as part of an ionic liquid, or immobilized on a solid support—for constructing a wide range of heterocyclic frameworks. rsc.org

Functional Group Transformations

Isothiocyanate Synthesis

1,4-Diazabicyclo[2.2.2]octane (this compound) functions as an efficient organocatalyst in the synthesis of the isothiocyanate functional group from primary amines. cbijournal.comresearchgate.net A prominent method involves the conversion of both alkyl and aryl primary amines into their corresponding isothiocyanates via an intermediate dithiocarbamate.

In this two-step, one-pot process, the primary amine first reacts with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate salt. Subsequently, a desulfurization agent is added to yield the isothiocyanate. This compound, typically in catalytic amounts (1–3 mol%), has been identified as an effective catalyst for the desulfurization step when using di-tert-butyl dicarbonate (Boc2O) as the desulfurizing agent. cbijournal.comresearchgate.net This method is advantageous because most by-products are volatile, simplifying the workup to a simple evaporation of the reaction mixture. cbijournal.comresearchgate.net

While this compound is effective in the synthesis of isothiocyanates, it also plays a significant role as a catalyst in subsequent reactions involving the newly formed isothiocyanates. For instance, this compound promotes the reaction of aryl isothiocyanates with 2-naphthols to produce 2-iminonaphtho-1,3-oxathioles and with alkylidene rhodanines to form aminoalkylidene rhodanines. nih.govresearchgate.net

Amide and Ester Synthesis

This compound serves as a potent organocatalyst for the synthesis of esters and amides, key functional groups in organic chemistry. A noteworthy application is in the esterification of amides, a traditionally challenging transformation.

An efficient, metal-free protocol has been developed where this compound (10 mol%) catalyzes the esterification of N-pivaloyl activated amides. Despite the resonance stability of the amide bond, this method achieves high efficiency. The protocol is versatile, accommodating a wide range of nucleophiles including aliphatic alcohols, phenols, thiols, and thiophenols. It also exhibits broad substrate scope and excellent tolerance for various functional groups. This methodology has been successfully applied to the esterification of complex, bioactive natural products, demonstrating its practical utility.

Table 3: this compound-Catalyzed Esterification of N-Pivaloyl Benzamide

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Phenol | Phenyl benzoate | 94 |

| 2 | 4-Methoxyphenol | 4-Methoxyphenyl benzoate | 96 |

| 3 | Thiophenol | S-Phenyl benzothioate | 99 |

| 4 | Benzyl alcohol | Benzyl benzoate | 99 |

| 5 | Menthol | Menthyl benzoate | 90 |

| 6 | 1-Octanethiol | S-Octyl benzothioate | 99 |

Additionally, this compound is used as a mild and efficient catalyst for the one-pot synthesis of esters and anhydrides from acid chlorides and either alcohols or potassium salts of carboxylic acids under solvent-free conditions.

Protection and Deprotection of Functional Groups

1,4-Diazabicyclo[2.2.2]octane (this compound) serves as an efficient and versatile catalyst in the protection and deprotection of various functional groups, a crucial step in the synthesis of complex polyfunctional molecules. eurjchem.com Its utility stems from its properties as a non-toxic, inexpensive, and manageable organocatalyst. rsc.org

This compound has been effectively used in the deprotection of silyl (B83357) ethers. For instance, the tetrameric this compound–bromine complex is a novel agent for the oxidative deprotection of both Tetrahydropyranyl (THP) and silyl ethers to their corresponding carbonyl compounds. eurjchem.comeurekaselect.com This method is noted for its operational simplicity, high yields, and environmentally conscious approach. eurjchem.com

In addition to its role in deprotection, this compound is also used to facilitate the removal of the allyl protecting group from allyl ethers. This deprotection can be achieved using a combination of potassium tert-butoxide and this compound in methanol. wikipedia.org

The protection of functional groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted reactions of sensitive parts of a molecule. wikipedia.org Carbamates, for example, are common protecting groups for amines, reducing their nucleophilicity. organic-chemistry.org The selection of a protecting group and the conditions for its application and removal are critical to avoid interference with other functional groups within the molecule. organic-chemistry.org

Table 1: Examples of this compound in Deprotection Reactions

| Protected Group | Reagent System | Product | Reference |

|---|---|---|---|

| Silyl Ethers | Tetrameric this compound–bromine complex | Carbonyl compounds | eurjchem.comeurekaselect.com |

| THP Ethers | Tetrameric this compound–bromine complex | Carbonyl compounds | eurjchem.comeurekaselect.com |

Oxidation Reactions

This compound and its derivatives have found significant application as oxidizing agents in organic synthesis. A noteworthy example is the tetrameric this compound–bromine complex, which has been synthesized and characterized as a novel active bromine complex. eurjchem.com This complex serves as a practical and efficient reagent for the oxidation of alcohols to their corresponding carbonyl compounds. eurjchem.com The advantages of this method include mild reaction conditions, rapid reaction times, and excellent product yields with a simple workup procedure. eurjchem.com

Furthermore, the this compound-bromine complex has demonstrated its utility as an oxidizing agent for the oxidative deprotection of semicarbazones, converting them back to the corresponding carbonyl compounds. eurekaselect.com This highlights the versatility of this compound-based reagents in various oxidative transformations. rsc.org

Table 2: this compound-Mediated Oxidation Reactions

| Substrate | Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| Alcohols | Tetrameric this compound–bromine complex | Carbonyl compounds | Mild conditions, short reaction times, excellent yields | eurjchem.com |

Bond Cleavage Reactions